molecular formula C19H20N4O2 B2590500 (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one CAS No. 2035036-80-5

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2590500
CAS No.: 2035036-80-5
M. Wt: 336.395
InChI Key: NZTGFMIYZAMXSA-VOTSOKGWSA-N
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Description

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused to a pyrrolopyrimidine core, with a phenylprop-2-en-1-one moiety attached, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholine ring. The final step involves the formation of the phenylprop-2-en-1-one moiety through a condensation reaction.

    Pyrrolopyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Phenylprop-2-en-1-one Formation: The final condensation reaction typically involves the use of aldehydes and ketones under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrrolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-pyrrolidin-2-ylpyridine-6-yl)-3-phenylprop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

The unique combination of the morpholine ring and the pyrrolopyrimidine core in (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-7,12H,8-11,13-14H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGFMIYZAMXSA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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